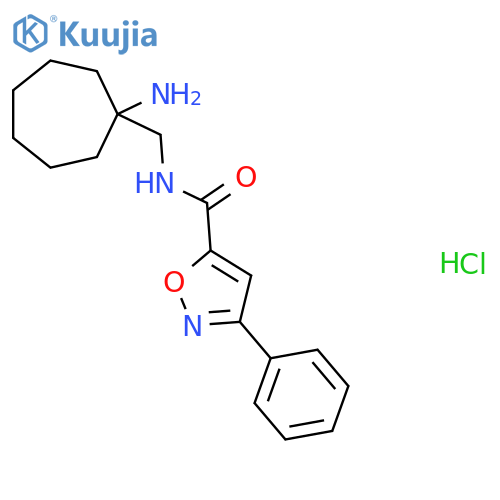Cas no 1596302-22-5 (N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride)

1596302-22-5 structure
商品名:N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride
CAS番号:1596302-22-5
MF:C18H24ClN3O2
メガワット:349.855063438416
MDL:MFCD32679894
CID:5673535
PubChem ID:154578024
N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride
- EN300-26675410
- 1596302-22-5
- N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride
- N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride
-
- MDL: MFCD32679894
- インチ: 1S/C18H23N3O2.ClH/c19-18(10-6-1-2-7-11-18)13-20-17(22)16-12-15(21-23-16)14-8-4-3-5-9-14;/h3-5,8-9,12H,1-2,6-7,10-11,13,19H2,(H,20,22);1H
- InChIKey: HJXNZHBFEKCSDA-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1=CC(C2C=CC=CC=2)=NO1)NCC1(CCCCCC1)N
計算された属性
- せいみつぶんしりょう: 349.1557047g/mol
- どういたいしつりょう: 349.1557047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 388
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26675410-0.5g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 95.0% | 0.5g |
$512.0 | 2025-03-20 | |
| Enamine | EN300-26675410-10g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 10g |
$2823.0 | 2023-09-12 | ||
| Enamine | EN300-26675410-1g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 1g |
$656.0 | 2023-09-12 | ||
| Aaron | AR028Y01-1g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamidehydrochloride |
1596302-22-5 | 95% | 1g |
$927.00 | 2023-12-15 | |
| Enamine | EN300-26675410-5g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 5g |
$1903.0 | 2023-09-12 | ||
| Aaron | AR028Y01-500mg |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamidehydrochloride |
1596302-22-5 | 95% | 500mg |
$729.00 | 2023-12-15 | |
| 1PlusChem | 1P028XRP-5g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamidehydrochloride |
1596302-22-5 | 95% | 5g |
$2414.00 | 2023-12-20 | |
| 1PlusChem | 1P028XRP-10g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamidehydrochloride |
1596302-22-5 | 95% | 10g |
$3552.00 | 2023-12-20 | |
| Enamine | EN300-26675410-2.5g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 95.0% | 2.5g |
$1287.0 | 2025-03-20 | |
| Enamine | EN300-26675410-1.0g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 95.0% | 1.0g |
$656.0 | 2025-03-20 |
N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
1596302-22-5 (N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride) 関連製品
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
